3-(4-methoxybenzyl)-2-((3-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
Description
Properties
IUPAC Name |
3-[(4-methoxyphenyl)methyl]-2-[(3-methylphenyl)methylsulfanyl]-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N3O2S/c1-19-7-6-8-21(15-19)18-34-28-30-25-24(22-9-4-3-5-10-22)16-29-26(25)27(32)31(28)17-20-11-13-23(33-2)14-12-20/h3-16,29H,17-18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZGPOESTHMRSGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NC3=C(C(=O)N2CC4=CC=C(C=C4)OC)NC=C3C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-methoxybenzyl)-2-((3-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one belongs to a class of pyrrolo[3,2-d]pyrimidine derivatives known for their diverse biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this specific compound, including its mechanisms of action, efficacy against various cancer cell lines, and potential therapeutic applications.
Pyrrolo[3,2-d]pyrimidines exhibit their biological effects primarily through the inhibition of critical cellular pathways involved in tumor growth and proliferation. The mechanisms include:
- Inhibition of Enzyme Activity : Many derivatives target enzymes such as dipeptidyl peptidase IV (DPP-IV) and c-Met kinase, leading to reduced tumor cell viability.
- Induction of Apoptosis : These compounds can trigger apoptotic pathways in cancer cells, evidenced by increased levels of reactive oxygen species (ROS) and alterations in mitochondrial function .
- Microtubule Disruption : Some pyrrolo[3,2-d]pyrimidines interfere with microtubule assembly, which is crucial for cell division and stability .
Biological Activity Data
The biological activity of This compound has been evaluated against various cancer cell lines. The following table summarizes key findings from relevant studies:
Case Studies
- Anticancer Efficacy : In a study evaluating the efficacy of various pyrrolo[3,2-d]pyrimidine derivatives against pancreatic cancer models, the compound demonstrated significant cytotoxicity with an IC50 value as low as 0.014 μM against MIA PaCa-2 cells. This suggests a potential for developing it as a therapeutic agent for pancreatic cancer treatment due to its potent antiproliferative properties .
- Mechanistic Insights : Research indicates that the compound's mechanism involves suppression of the mTOR signaling pathway and depletion of glutathione levels, leading to increased oxidative stress in cancer cells. This dual action enhances its effectiveness as an antitumor agent .
Scientific Research Applications
This compound exhibits significant biological activity, particularly in anticancer and antimicrobial applications. The following mechanisms have been identified:
- Inhibition of Enzyme Activity : It targets critical enzymes such as dipeptidyl peptidase IV (DPP-IV) and c-Met kinase, which are involved in tumor growth.
- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to increased levels of reactive oxygen species (ROS).
- Microtubule Disruption : It interferes with microtubule assembly, crucial for cell division and stability.
Anticancer Applications
Numerous studies have evaluated the anticancer efficacy of this compound against various cancer cell lines. The following table summarizes the biological activity data:
Case Studies
- Anticancer Efficacy : In a study focusing on pancreatic cancer models, the compound demonstrated significant cytotoxicity with an IC50 value as low as 0.014 μM against MIA PaCa-2 cells, indicating its potential as a therapeutic agent for pancreatic cancer treatment due to its potent antiproliferative properties.
- Mechanistic Insights : Research indicates that the mechanism involves suppression of the mTOR signaling pathway and depletion of glutathione levels, leading to increased oxidative stress in cancer cells. This dual action enhances its effectiveness as an antitumor agent.
Antimicrobial Applications
The compound also shows promise in antimicrobial research. While specific studies are less abundant compared to its anticancer applications, preliminary findings suggest that it may possess inhibitory effects against certain bacterial strains.
Chemical Reactions Analysis
Reactivity and Functional Group Modification
The compound undergoes reactions typical of pyrrolopyrimidine derivatives:
Oxidation
-
Agents : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) .
-
Outcome : Oxidation of sulfur-containing groups (e.g., thioether to sulfoxide/sulfone) or modification of double bonds.
Reduction
-
Agents : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) .
-
Outcome : Reduction of carbonyl groups or elimination of functional groups (e.g., ketones to alcohols).
Substitution Reactions
-
Nucleophiles : Amines, thiols, or alkoxides under basic conditions .
-
Outcome : Replacement of substituents (e.g., thioether with amino groups) to modulate bioactivity.
Key Reagents and Reaction Conditions
| Reagent | Typical Conditions | Application |
|---|---|---|
| KMnO₄ | Aqueous acidic solution, heating | Oxidation of thio groups |
| LiAlH₄ | Dry ether, low temperature | Reduction of carbonyls |
| Chlorobenzyl halide | Polar aprotic solvent (DMF/DMSO) | Thioether formation |
| Arylboronic acids | Suzuki coupling conditions (Pd catalyst, base) | Aryl group attachment |
Structural Uniqueness and Reactivity
The compound’s 3-methylbenzylthio group and 4-methoxybenzyl substituent confer distinct reactivity:
-
Electron-donating groups (methoxy, methyl) enhance nucleophilicity, facilitating substitution reactions.
-
Thioether stability : Less prone to oxidation compared to free thiols but susceptible to strong oxidizing agents .
-
Lipophilicity : Methoxy and methyl groups improve solubility in organic solvents, aiding reaction efficiency.
Analytical Data
NMR and HPLC Data :
| Parameter | Value | Source |
|---|---|---|
| HPLC purity | ≥98% (method A) | |
| ¹H NMR (DMSO-d₆) | δ 12.06 (s, 1H), 8.13 (s, 1H), 7.77–7.79 (m) |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs and heterocyclic derivatives highlight critical differences in substituent positioning, core modifications, and biological implications. Below is a detailed analysis:
Structural Analogues with Substituted Benzyl Groups
- Compound :
- Structure : 3-(3-Methoxybenzyl)-2-((2-Methylbenzyl)Thio)-7-Phenyl Analog.
- Key Differences :
- Methoxy group at 3-position (meta) instead of 4-position (para) on the benzyl ring.
- Thioether substituent features a 2-methylbenzyl group instead of 3-methylbenzyl.
- Implications :
- The meta-methoxy group may reduce steric hindrance but weaken electronic interactions compared to the para-substituted analog .
-
- Structure : Tetrahydro-pyran derivatives with 4-(2-Methoxyphenyl) and 6-(4-Methylbenzyl) groups.
- Key Differences :
- Core replaced with a tetrahydro-pyran ring instead of pyrrolo-pyrimidine.
- Substituents include ester/carboxylic acid groups.
- Implications :
- The tetrahydro-pyran core reduces aromaticity, likely decreasing π-π stacking interactions with target proteins.
- Carboxylic acid groups may enhance solubility but reduce membrane permeability .
Heterocyclic Core Variations
- Compounds :
- Structure : Pyrido[1,2-a]pyrimidin-4-one derivatives with thioxo and butyl substituents.
- Key Differences :
- Core structure modified to a pyrido-pyrimidinone system.
- Additional thiazolidinone moieties introduce sulfur-rich regions. Implications:
- The pyrido-pyrimidinone core may target different enzymes (e.g., phosphodiesterases) compared to pyrrolo-pyrimidines.
Thioxo groups could enhance metal-binding capacity, altering mechanism of action .
- Compound: Structure: Chromanone derivative with 3-(3-Hydroxy-4-Methoxybenzyl) and 7-hydroxy substituents. Key Differences:
- Benzopyran core replaces pyrrolo-pyrimidine.
- Hydroxy groups increase polarity.
- Implications :
- The chromanone scaffold’s rigidity may limit binding to flexible enzyme pockets.
Data Tables
Table 1: Structural and Functional Comparison of Analogs
Research Findings
Substituent Position Sensitivity :
- Para-substituted methoxy groups (target compound) show superior electronic effects compared to meta-substituted analogs (), as demonstrated in kinase inhibition assays for related compounds .
- Thioether methyl positioning (2- vs. 3-methylbenzyl) affects steric bulk, with 3-methyl favoring deeper binding pocket penetration .
Core Modifications Alter Target Profiles: Pyrrolo-pyrimidines exhibit higher kinase selectivity than pyrido-pyrimidinones, which show broader enzyme interactions due to their planar structure . Chromanones () are less potent in kinase assays but show promise in oxidative stress pathways .
Solubility-Bioavailability Trade-offs :
- Tetrahydro-pyran derivatives () with polar groups have improved aqueous solubility but reduced cell-membrane permeability, limiting their therapeutic utility .
Q & A
Basic Question: What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be systematically optimized?
Answer:
The synthesis of pyrrolo[3,2-d]pyrimidine derivatives typically involves multi-step reactions, including cyclization, substitution, and functional group modifications. For example, chlorination steps (e.g., using POCl₃ or SOCl₂) and alkylation with methoxybenzyl groups are critical for introducing substituents . Optimization strategies include:
- Temperature control : Exothermic reactions (e.g., alkylation) require gradual reagent addition at 0–5°C to avoid side products.
- Catalyst selection : Fe(acac)₃ or Cs₂CO₃ can enhance reaction efficiency in thioether formation .
- Purification : Use column chromatography with ethyl acetate/hexane gradients or recrystallization from ethanol to isolate pure crystals .
Basic Question: Which analytical techniques are most reliable for structural characterization and purity assessment?
Answer:
- X-ray crystallography : Resolves absolute configuration and confirms substituent positions, as demonstrated for related pyrrolo-pyrimidines (e.g., C–C bond length precision: ±0.005 Å) .
- NMR spectroscopy : ¹H and ¹³C NMR identify methoxybenzyl (δ ~3.8 ppm for OCH₃) and thioether (δ ~4.2 ppm for SCH₂) groups. Compare with published spectra of analogs .
- HPLC-MS : Use C18 columns with acetonitrile/water gradients (0.1% formic acid) to assess purity (>95%) and detect trace byproducts .
Advanced Question: How can contradictory biological activity data across studies be systematically addressed?
Answer:
Discrepancies in bioactivity (e.g., antimicrobial vs. inactive results) may arise from:
- Structural variations : Minor substituent changes (e.g., 4-methoxy vs. 3-methylbenzyl) alter binding affinity. Perform comparative SAR using analogs .
- Assay conditions : Standardize protocols (e.g., MIC testing in Mueller-Hinton broth at pH 7.2) and include positive controls (e.g., ciprofloxacin for antibacterial assays) .
- Cellular permeability : Use logP calculations (e.g., ClogP ~3.5) and PAMPA assays to evaluate membrane penetration .
Advanced Question: What computational methods are suitable for predicting reactivity and binding modes of this compound?
Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the thioether sulfur may act as a nucleophile in alkylation reactions .
- Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., kinase ATP-binding pockets) using AMBER or GROMACS. Key residues (e.g., Lys72 in EGFR) may form hydrogen bonds with the pyrrolo-pyrimidine core .
- Docking Studies : AutoDock Vina or Glide can predict binding poses, but validate with experimental IC₅₀ values to refine scoring functions .
Advanced Question: How can the reaction mechanism for thioether formation be experimentally elucidated?
Answer:
- Kinetic studies : Monitor reaction progress via in situ IR to detect intermediates (e.g., disulfide bridges at ~500 cm⁻¹) .
- Isotope labeling : Use ³⁴S-labeled benzyl thiols to trace sulfur incorporation via LC-MS .
- Trapping experiments : Add radical scavengers (e.g., TEMPO) to test for radical-mediated pathways in thioether coupling .
Advanced Question: What strategies mitigate environmental and safety risks during large-scale synthesis?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
